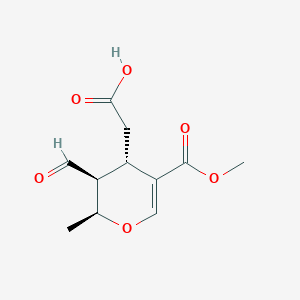

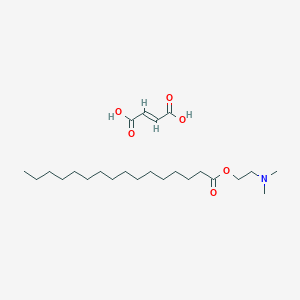

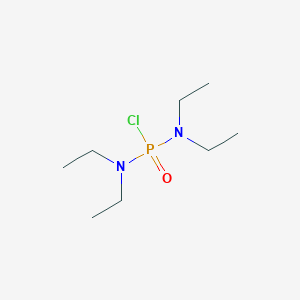

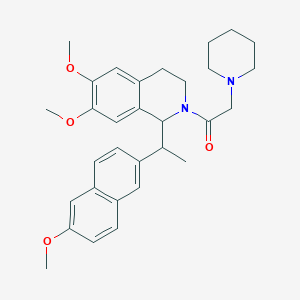

![molecular formula C8H6ClF3O2S B156578 [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 127162-96-3](/img/structure/B156578.png)

[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride

Overview

Description

[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride, or this compound, is an organofluorine compound used as a reagent in organic synthesis. It is a colorless, hygroscopic solid, which is soluble in organic solvents, such as ethers and esters. Due to its high reactivity towards nucleophiles, this compound has found application in a variety of synthetic organic reactions, including nucleophilic substitution and alkylation. It is also used as a catalyst in the synthesis of organic and inorganic compounds. In addition, this compound has been widely studied for its potential use in drug discovery and development.

Scientific Research Applications

Synthesis and Characterization of Advanced Materials

CF3SO2Cl is utilized in the synthesis of advanced materials, such as microcrystalline to ultrananocrystalline diamond films via Hot Filament Chemical Vapor Deposition. This process demonstrates the versatility of CF3SO2Cl in tailoring the grain size, morphology, and roughness of diamond films, which are crucial for large-area applications in electronics and optics. The systematic studies highlight the effect of precursor gas chemistry, including CF3SO2Cl, on the properties of the diamond films, ranging from microcrystalline structures to ultrananocrystalline structures with significant implications for industrial applications (Fuentes-Fernandez et al., 2016).

Environmental Chemistry and Toxicology

In environmental chemistry, CF3SO2Cl is a critical substance for studying the degradation and transformation of polyfluoroalkyl chemicals in the environment. Research on the microbial degradation pathways of these compounds, which include derivatives of CF3SO2Cl, helps in understanding their environmental fate, persistence, and potential impacts on human health and ecosystems. This knowledge is vital for developing strategies to mitigate the environmental and health risks associated with these substances (Liu & Mejia Avendaño, 2013).

Organic Synthesis and Pharmaceutical Research

CF3SO2Cl is extensively used in organic synthesis, serving as a reagent for trifluoromethylsulfenyl-, sulfinyl-, and sulfonylation reactions. Its application extends to the synthesis of complex organic molecules, including pharmaceuticals, where the introduction of trifluoromethyl groups can significantly affect the biological activity, stability, and solubility of drug candidates. The review by Chachignon, Guyon, and Cahard (2017) provides a comprehensive overview of the use of CF3SO2Cl in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, showcasing its versatility and importance in medicinal chemistry and drug development (Chachignon, Guyon, & Cahard, 2017).

Safety and Hazards

Mechanism of Action

3-Trifluoromethylbenzylsulfonyl chloride, also known as [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride or (3-(Trifluoromethyl)phenyl)methanesulfonyl chloride, is a unique chemical compound with a variety of potential applications.

Mode of Action

It’s known that the compound can participate in various chemical reactions as a sulfonyl chloride group

Pharmacokinetics

Its molecular weight is 258.65 , which could potentially influence its absorption and distribution.

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGCBGFBBRJTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383291 | |

| Record name | [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127162-96-3 | |

| Record name | [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Trifluoromethylbenzylsulfonylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.